molecular formula C6H4FN3O B13122494 6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine CAS No. 504417-84-9

6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine

Cat. No.: B13122494
CAS No.: 504417-84-9
M. Wt: 153.11 g/mol
InChI Key: GPOOLCASANIAKV-UHFFFAOYSA-N
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Description

6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine is a heterocyclic compound that belongs to the class of oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of vicinal bisoximes, which undergo dehydrative cyclization at elevated temperatures (greater than 100°C) using metal hydroxides . Another approach involves the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the oxadiazole ring, while oxidation and reduction reactions can modify the functional groups attached to the ring.

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, in anticancer applications, it targets hypoxia-inducing factor-1 (HIF-1), which plays a crucial role in tumor cell survival and metastasis . By inhibiting HIF-1, the compound can potentially reduce tumor growth and resistance to therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

504417-84-9

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

5-fluoro-2,1,3-benzoxadiazol-6-amine

InChI

InChI=1S/C6H4FN3O/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,8H2

InChI Key

GPOOLCASANIAKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NON=C21)F)N

Origin of Product

United States

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